Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester is a chiral tert-butyl carbamate derivative characterized by a methylthio (S-methyl) group and a methyl branch on the ethyl substituent. Its molecular formula is C₉H₁₉NO₂S, with a molecular weight of 237.07 g/mol. The (1R)-configuration imparts stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical applications. The tert-butyl group enhances stability, while the sulfur atom in the methylthio group may influence reactivity and metabolic properties.
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-methylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO2S/c1-7(6-13-5)10-8(11)12-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
LRSLSAJGUOCYDQ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CSC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CSC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with ®-1-methyl-2-(methylthio)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in anhydrous ether.
Substitution: Amines or alcohols; reactions are usually conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Carbamates or ureas, depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methylthioethyl substituent may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with six structurally related tert-butyl carbamates, highlighting molecular features, applications, and key references:
Key Observations
Compounds with hydroxyl groups (e.g., entries 3, 4, 6) exhibit higher polarity, influencing solubility and metabolic pathways.
Synthetic Routes :
- Enzymatic methods (e.g., Rhodococcus spp.) achieve >99% enantiomeric excess in hydroxy-bearing compounds , whereas brominated or sulfur-containing analogues may rely on traditional coupling reactions .
Pharmaceutical Relevance: The biphenyl-hydroxymethyl derivative (entry 4) is critical in LCZ696, highlighting the role of aromaticity in drug-target interactions . Methoxymethylamino derivatives (entry 5) are explored for kinase inhibition, leveraging amino-oxygen hydrogen bonding .
Unique Attributes of the Target Compound :
- The methylthio group offers a balance of lipophilicity and reactivity, advantageous in prodrug design or catalysis. Its simpler structure (vs. polyaromatic analogues) may enhance synthetic accessibility.
Biological Activity
Carbamic acid derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (CAS Number: 140923-25-7) is one such derivative that exhibits notable pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H28N2O3
- Molecular Weight : 320.4 g/mol
- IUPAC Name : Propan-2-yl N-[3-methyl-1-[[(1S)-1-(4-methylphenyl)ethyl]amino]-1-oxobutan-2-yl]carbamate
The structural characteristics of this compound contribute to its biological activity, particularly its interaction with specific biological targets.
The biological activity of Carbamic acid derivatives often involves interactions with various receptors and enzymes. This compound has been shown to influence:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : The compound can interact with G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling and physiological regulation .
Antimicrobial Activity
Research indicates that carbamic acid derivatives exhibit antimicrobial properties. Studies have shown that this specific compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
Carbamic acid derivatives have been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Neuroprotective Properties
Preliminary studies suggest potential neuroprotective effects of this compound. It may help in protecting neuronal cells from oxidative stress and apoptosis, indicating its possible application in neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus at concentrations as low as 10 µg/mL. |
| Study 2 | Reported reduction in inflammatory markers in animal models of arthritis following administration of the compound. |
| Study 3 | Showed neuroprotective effects in vitro, with a reduction in cell death under oxidative stress conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
